molecular formula C21H13F3N2O B2702916 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile CAS No. 478247-94-8

3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2702916
CAS No.: 478247-94-8
M. Wt: 366.343
InChI Key: LOCHNUHQKPADJI-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile is a complex organic compound with a unique structure that combines a trifluoromethylbenzyl group with a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyridine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethylbenzyl Group: This step often involves a nucleophilic substitution reaction where a trifluoromethylbenzyl halide reacts with the pyridoindole core in the presence of a base such as potassium carbonate.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

    Chemical Biology: It can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyridoindole core can interact with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-(Trifluoromethyl)phenyl]methoxy}pyrido[1,2-a]indole-10-carbonitrile
  • 3-{[3-(Trifluoromethyl)benzyl]oxy}quinoline-10-carbonitrile

Uniqueness

3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile is unique due to its specific combination of a trifluoromethylbenzyl group and a pyridoindole core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]pyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O/c22-21(23,24)15-5-3-4-14(10-15)13-27-16-7-8-17-18(12-25)19-6-1-2-9-26(19)20(17)11-16/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCHNUHQKPADJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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